(2-Chloro-5-nitrobenzyl)dimethylamine (2-Chloro-5-nitrobenzyl)dimethylamine
Brand Name: Vulcanchem
CAS No.: 697305-62-7
VCID: VC2911605
InChI: InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3
SMILES: CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

(2-Chloro-5-nitrobenzyl)dimethylamine

CAS No.: 697305-62-7

Cat. No.: VC2911605

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-5-nitrobenzyl)dimethylamine - 697305-62-7

Specification

CAS No. 697305-62-7
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine
Standard InChI InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3
Standard InChI Key MPAKRADBVATBMQ-UHFFFAOYSA-N
SMILES CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Canonical SMILES CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Basic Properties

(2-Chloro-5-nitrobenzyl)dimethylamine consists of a benzene ring substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. The benzyl group connects to a dimethylamine moiety, creating a tertiary amine structure. This molecular arrangement contributes to the compound's unique chemical behavior and potential applications.

Physical and Chemical Characteristics

The compound exhibits physical properties similar to related chloro-nitro aromatic compounds. Based on structural analogs, it likely appears as a crystalline solid with a yellowish color, comparable to 2-Amino-2'-chloro-5-nitro benzophenone which is described as a "yellow crystal powder" . The predicted properties of (2-Chloro-5-nitrobenzyl)dimethylamine include:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on similar compounds
ColorPale yellow to yellowBased on similar nitroaromatic compounds
SolubilityModerately soluble in organic solventsBased on similar tertiary amines
Molecular WeightApproximately 214.65 g/molCalculated from molecular formula
Storage ConditionsCool, dark place with inert atmosphereBased on similar compounds

The presence of the chloro and nitro substituents on the aromatic ring significantly influences the electron distribution, making the ring electron-deficient. Meanwhile, the dimethylamino group serves as an electron-donating group, creating an interesting electronic interplay within the molecule.

Synthetic Approaches and Production Methods

Alternative Synthesis Methods

An alternative synthetic approach might involve the direct functionalization of 2-chloro-5-nitrobenzyl halides with dimethylamine. This method would be similar to those used in the preparation of other aminomethyl-substituted aromatic compounds, such as the serotonin transporter ligand described in search result .

Structural Relationship to Known Compounds

Comparison with Similar Benzyl Derivatives

(2-Chloro-5-nitrobenzyl)dimethylamine shares structural features with several compounds described in the literature. The table below compares its structure with related compounds:

CompoundStructural SimilaritiesStructural DifferencesReference
5-Chloro-2-(2′-((dimethylamino)methyl)-4′-iodophenylthio)benzenamineContains dimethylamino methyl groupContains phenylthio and amino groups; different substitution pattern
2-chloro-5-nitro-N-phenylbenzamideContains 2-chloro-5-nitro substitution patternContains benzamide instead of benzyl dimethylamine
2-Chloro-5-nitrobenzoic acidContains 2-chloro-5-nitro substitution patternContains carboxylic acid group instead of dimethylaminomethyl
2-Amino-2'-chloro-5-nitro benzophenoneContains chloro and nitro substituentsDifferent core structure (benzophenone vs. benzylamine)
2-Chloro-5-nitrophenolContains 2-chloro-5-nitro substitution patternContains hydroxyl group instead of dimethylaminomethyl

This structural comparison highlights the common 2-chloro-5-nitro substitution pattern shared by several compounds, suggesting potential similarities in certain chemical and physical properties.

Chemical Reactivity and Transformations

Predicted Reactivity Patterns

The reactivity of (2-Chloro-5-nitrobenzyl)dimethylamine is likely to be influenced by its functional groups:

  • The nitro group (-NO₂) serves as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions.

  • The chloro substituent can undergo nucleophilic substitution reactions, particularly when activated by the electron-withdrawing nitro group.

  • The dimethylamino group can participate in coordination chemistry with metals and act as a nucleophile in certain reactions.

Analytical Characterization Methods

Spectroscopic Identification

The identification and characterization of (2-Chloro-5-nitrobenzyl)dimethylamine can be achieved through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for the aromatic protons, benzylic protons, and N-methyl protons

    • ¹³C-NMR would reveal the carbon framework and confirm substitution patterns

  • Mass Spectrometry:

    • Would provide molecular weight confirmation and fragmentation pattern analysis

    • Characteristic fragmentation would likely include loss of the dimethylamino group

  • Infrared Spectroscopy:

    • Would show characteristic bands for the nitro group (asymmetric and symmetric stretching)

    • C-Cl stretching vibrations would be observable in the fingerprint region

Chromatographic Analysis

Chromatographic methods suitable for the analysis of (2-Chloro-5-nitrobenzyl)dimethylamine might be similar to those used for related compounds:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

The patent for 2-chloro-5-nitrobenzoic acid mentions thin-layer chromatography as an analytical method for monitoring the reaction progress , suggesting similar techniques could be applicable to (2-Chloro-5-nitrobenzyl)dimethylamine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator